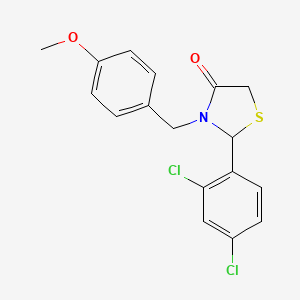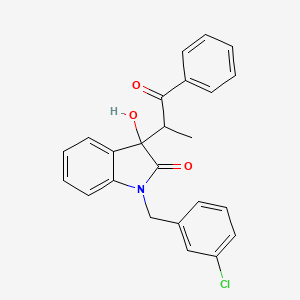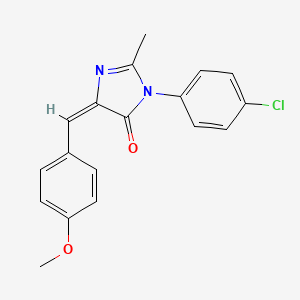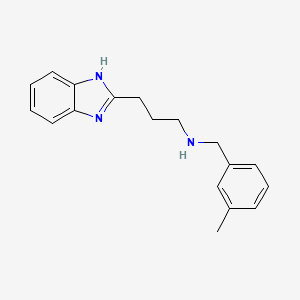
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide typically involves the cyclization of thiocarbohydrazide with acetic acid to form 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . This intermediate is then condensed with an appropriate benzoyl chloride derivative under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it has been shown to inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)iminoindolin-2-one
Uniqueness
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzamide moiety, in particular, is responsible for its potent antimicrobial and anticancer properties, setting it apart from other triazole derivatives.
Propriétés
Formule moléculaire |
C11H11N5O3S |
|---|---|
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
N-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H11N5O3S/c1-2-9-12-13-11(20)15(9)14-10(17)7-3-5-8(6-4-7)16(18)19/h3-6H,2H2,1H3,(H,13,20)(H,14,17) |
Clé InChI |
XHLXMQVRAPVCNL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NNC(=S)N1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)


![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B15283910.png)

![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)

![1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B15283934.png)
![6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B15283935.png)
![7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B15283942.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283957.png)
